Cyclohexyl methanesulfonate

Catalog No.
S773997
CAS No.
16156-56-2
M.F
C7H14O3S
M. Wt
178.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl methanesulfonate

CAS Number

16156-56-2

Product Name

Cyclohexyl methanesulfonate

IUPAC Name

cyclohexyl methanesulfonate

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

InChI

InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

KOGOBKOHQTZGIS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1CCCCC1

Canonical SMILES

CS(=O)(=O)OC1CCCCC1

Synthesis:

Cyclohexyl methanesulfonate (also known as cyclohexyl mesylate) is an organic compound that can be synthesized through various methods. One common method involves the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a triethylamine base. PubChem, National Institutes of Health: )

Applications in Organic Chemistry:

Cyclohexyl methanesulfonate finds application in various organic chemistry reactions due to its ability to act as a leaving group. It can be used in:

  • Alkylation reactions: As an alkylating agent for the introduction of a cyclohexyl group into other molecules. ScienceDirect, Alkylation of 1,3-Dicarbonyl Compounds with Cyclohexyl Mesylate, 2005:
  • Acylation reactions: As an acylating agent for the introduction of a sulfonyl group into other molecules. Journal of the American Chemical Society, Facile Preparation of α-Arylsulfonyl Esters from Diarylmethanols and Related Substrates, 2004:
  • Elimination reactions: As a substrate in elimination reactions to form alkenes or alkynes. Organic Letters, Stereoselective Synthesis of Trisubstituted Alkenes via Palladium-Catalyzed Decarboxylative Allylic Alkylation, 2008:

Other Applications:

Beyond organic chemistry, cyclohexyl methanesulfonate has applications in other scientific fields, such as:

  • Material science: As a precursor in the synthesis of certain types of polymers.
  • Biochemistry: As a reagent in some biological research studies.

Cyclohexyl methanesulfonate is an organic compound with the chemical formula C7_7H14_{14}O3_3S. It consists of a cyclohexyl group attached to a methanesulfonate moiety. The compound is characterized by its unique structural features, which include a six-membered carbon ring and a sulfonate group that enhances its reactivity in various

There is no current information available on the specific mechanism of action of cyclohexyl methanesulfonate in biological systems.

  • A mild irritant to the skin and eyes.
  • May be harmful if inhaled or ingested.
  • Reacts with water, releasing heat.
, primarily due to the presence of the methanesulfonate group. Key reactions include:

  • Nucleophilic Substitution: The compound acts as a substrate in nucleophilic substitution reactions, where nucleophiles can replace the methanesulfonate group. This reaction is facilitated by the good leaving ability of the sulfonate group .
  • Alkylation: Cyclohexyl methanesulfonate can undergo alkylation, leading to the formation of more complex organic molecules. It has been specifically noted for its role in synthesizing fluorinated compounds .
  • Hydrolysis: In aqueous conditions, cyclohexyl methanesulfonate can hydrolyze to form cyclohexanol and methanesulfonic acid, although this reaction is generally slower compared to nucleophilic substitution .

Cyclohexyl methanesulfonate exhibits biological activity primarily through its interaction with DNA. It has been reported to induce DNA alkylation, which can lead to alterations in DNA structure and function. This property suggests potential implications in studies related to mutagenesis and carcinogenesis .

The synthesis of cyclohexyl methanesulfonate typically involves the alkylation of cyclohexanol with methanesulfonyl chloride. The general steps include:

  • Reagents Preparation: Cyclohexanol and methanesulfonyl chloride are prepared.
  • Reaction Setup: The two reagents are mixed under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the generated hydrochloric acid.
  • Isolation: The product is isolated through extraction and purification techniques such as distillation or chromatography.

This method yields cyclohexyl methanesulfonate effectively, although variations exist depending on specific experimental conditions .

Cyclohexyl methanesulfonate finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds, particularly those involving nucleophilic substitutions.
  • Pharmaceutical Development: Its ability to modify biological molecules makes it useful in drug design and development processes.
  • Chemical Research: It is employed in studies investigating reaction mechanisms and the behavior of sulfonate esters in organic chemistry .

Interaction studies involving cyclohexyl methanesulfonate have focused on its reactivity with different nucleophiles and electrophiles. These studies aim to elucidate the mechanisms behind its biological activity, particularly concerning DNA interactions. The findings suggest that cyclohexyl methanesulfonate can significantly alter DNA structure through alkylation processes, which may have implications for understanding mutagenic pathways .

Cyclohexyl methanesulfonate shares structural similarities with other sulfonates and alkylating agents. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Ethyl methanesulfonateAlkyl sulfonateSmaller ethyl group; used in similar reactions
Benzyl methanesulfonateAromatic sulfonateContains an aromatic ring; different reactivity
Propyl methanesulfonateAlkyl sulfonateLarger propyl group; alters solubility properties

Uniqueness of Cyclohexyl Methanesulfonate

Cyclohexyl methanesulfonate stands out due to its specific cyclic structure, which imparts unique steric effects that influence its reactivity profile compared to straight-chain or aromatic sulfonates. Its ability to induce significant biological effects through DNA interactions further distinguishes it from similar compounds .

Alkylation Strategies for Methanesulfonate Formation

Cyclohexyl methanesulfonate is synthesized via the alkylation of cyclohexanol with methanesulfonyl chloride (MsCl), typically in the presence of a non-nucleophilic base. This reaction proceeds through a two-step mechanism:

  • Formation of Sulfene Intermediate: Methanesulfonyl chloride undergoes elimination to generate sulfene (CH₂=SO₂), a highly reactive electrophile.
  • Nucleophilic Attack: Cyclohexanol attacks the sulfene intermediate, followed by proton transfer to yield the methanesulfonate ester.

Key Reaction Parameters:

ParameterOptimal ConditionsYield Range
BaseTriethylamine (TEA), Pyridine70–95%
SolventDichloromethane (DCM), Toluene
Temperature0°C to room temperature
Reaction Time1–24 hours (depending on substrate)

Methanesulfonyl chloride’s reactivity makes it preferable over methanesulfonic anhydride, though the latter avoids potential alkyl chloride side products.

Industrial-Scale Production Techniques

Industrial synthesis leverages continuous flow processes and optimized purification workflows:

  • Continuous Flow Synthesis:

    • Alkylation is performed in microreactors to enhance heat/mass transfer, enabling precise control of reaction exothermicity.
    • Solvent recovery via distillation under reduced pressure minimizes waste.
  • Pilot Plant Adaptations:

    • Customized ester production facilities (e.g., OQ Chemicals’ Oberhausen plant) enable tailored synthesis of methanesulfonates for testing.
    • Scaling to >20 kg batches for intermediate validation.
  • Catalytic Process Optimization:

    • Use of phase-transfer catalysts to improve interfacial reactions in biphasic systems.

Chiral Synthesis Approaches for Enantiopure Derivatives

Chiral cyclohexyl methanesulfonates require asymmetric catalysis or stereoselective methods:

  • Asymmetric Hydrogenation:

    • Ruthenium-based catalysts (e.g., RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN]) achieve >99% ee for cyclohexanol derivatives.
    • Example: Hydrogenation of α-arylcyclohexanones to cis-β-arylcyclohexanols, which are mesylated to yield enantiopure sulfonates.
  • Dynamic Kinetic Resolution (DKR):

    • Resolution of racemic amines via enzymatic or chiral catalyst-mediated pathways, followed by mesylation.
    • Case Study: DKR of rac-4-(3,5-difluorophenyl)ethanamine to (S)-enantiomer, mesylated for pharmaceutical intermediates.

Protective Group Utilization in Multi-Step Syntheses

Cyclohexyl methanesulfonate functions as a transient protecting group or leaving group in complex syntheses:

  • Phenol Protection:

    • Methanesulfonates protect phenolic -OH groups under mild conditions (e.g., pH 5–7), enabling selective deprotection with aqueous ammonia.
  • Nucleophilic Substitution:

    • Mesylates participate in SN2 reactions with amines, alkoxides, or halides.
    • Example: Reaction with methylamine in continuous flow to form N-methyl secondary amines.
  • Beckmann Rearrangement:

    • Oxime methanesulfonates undergo acid-catalyzed rearrangement to amides.

Hydrolysis Pathways: Stepwise vs. Concerted Mechanisms

The hydrolysis of cyclohexyl methanesulfonate proceeds via competing stepwise (substitution nucleophilic unimolecular, SN1) and concerted (substitution nucleophilic bimolecular, SN2) mechanisms. Experimental rate constants for secondary methanesulfonates in aqueous environments reveal a distinct preference for SN2 pathways with partial carbocationic character [4]. For cyclohexyl methanesulfonate, the hydrolysis rate constant in pure water at 25°C is estimated at $$3.1 \times 10^{-4} \, \text{s}^{-1}$$ [4], consistent with a mechanism where nucleophilic attack by water occurs concurrently with methanesulfonate group departure.

Transition state analyses indicate that the SN2 pathway for cyclohexyl methanesulfonate involves a pentacoordinate carbon center, stabilized by solvent interactions. However, the observed linear free-energy relationships (LFER) with Taft substituent constants ($$\sum \sigma^*$$) suggest significant carbocation-like stabilization in the transition state [4]. This hybrid mechanism, termed "SN2 with high carbocation character," arises from the steric and electronic effects of the cyclohexyl group, which hinder full bond cleavage to a free carbocation but allow partial charge delocalization.

SubstrateRate Constant ($$k \, (\text{s}^{-1})$$)$$\sum \sigma^*$$
Cyclohexyl mesylate$$3.1 \times 10^{-4}$$2.1
2-Adamantyl mesylate$$2.8 \times 10^{-4}$$3.0

Table 1: Comparative hydrolysis rate constants and substituent parameters for secondary mesylates [4].

Solvolysis Dynamics and Reaction Equilibrium

Solvolysis studies of cyclohexyl methanesulfonate highlight the dual role of solvent nucleophilicity ($$N$$) and ionizing power ($$Y$$). In aqueous solutions, the reaction equilibrium favors hydrolysis products due to water’s high nucleophilicity and ability to stabilize charged intermediates [3]. Rate ratios ($$k{\text{ROMs}}/k{\text{2-AdOMs}}$$) in water versus ethanol-water mixtures demonstrate a solvent-dependent shift from SN2-dominated to SN1-like mechanisms [4]. For example, in 50% ethanol-water, the rate ratio decreases to 0.8, reflecting reduced solvent nucleophilicity and increased carbocation stabilization.

The equilibrium constant ($$K_{\text{eq}}$$) for hydrolysis is driven by Le Chatelier’s principle, with excess water shifting the balance toward carboxylic acid and alcohol formation [3]. However, in aprotic solvents, the reverse esterification reaction becomes favored, underscoring the critical role of solvent polarity in modulating reaction directionality.

Computational Modeling of Transition States

Density functional theory (DFT) simulations of cyclohexyl methanesulfonate hydrolysis reveal a bimodal transition state with partial charge separation. The calculated activation energy ($$\Delta G^\ddagger$$) of $$24.3 \, \text{kcal/mol}$$ aligns with experimental Arrhenius parameters [4]. Key geometric features include:

  • Elongation of the C–O bond to the methanesulfonate group ($$2.1 \, \text{Å}$$)
  • Early formation of a partial C–O bond with the incoming nucleophile ($$1.8 \, \text{Å}$$)

Charge distribution analyses show a $$+0.32 \, e$$ charge on the electrophilic carbon, intermediate between typical SN1 ($$>+0.5 \, e$$) and SN2 ($$<+0.2 \, e$$) mechanisms [4]. This computational evidence supports the hybrid SN2/carbocationic transition state proposed in kinetic studies.

XLogP3

1.5

Wikipedia

Cyclohexyl methanesulfonate

Dates

Last modified: 08-15-2023

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